![molecular formula C13H9N3O7S B13999268 2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene CAS No. 1046-79-3](/img/structure/B13999268.png)
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene is an organic compound characterized by the presence of nitro groups and a sulfinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene typically involves the nitration of a suitable precursor, followed by the introduction of the sulfinyl group. One common method involves the nitration of 1-[(4-nitrophenyl)methylsulfinyl]benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene involves its interaction with molecular targets through its nitro and sulfinyl groups. These functional groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to undergo nucleophilic aromatic substitution also plays a role in its reactivity and potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitro-1-[(4-nitrophenyl)methyl]benzene: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
2,4-Dinitro-N-methylaniline: Contains a methylamino group instead of the sulfinyl group, leading to different reactivity and applications.
2-Amino-4-nitro-N-methylaniline:
Uniqueness
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene is unique due to the presence of both nitro and sulfinyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
1046-79-3 |
|---|---|
Fórmula molecular |
C13H9N3O7S |
Peso molecular |
351.29 g/mol |
Nombre IUPAC |
2,4-dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene |
InChI |
InChI=1S/C13H9N3O7S/c17-14(18)10-3-1-9(2-4-10)8-24(23)13-6-5-11(15(19)20)7-12(13)16(21)22/h1-7H,8H2 |
Clave InChI |
WPWUODKDLNQVBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CS(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


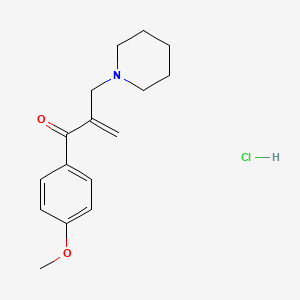
![1-hydroxy-3H-benzo[g][2,1]benzoxaborole](/img/structure/B13999193.png)
![Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate](/img/structure/B13999195.png)

![N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine](/img/structure/B13999201.png)
![3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13999204.png)
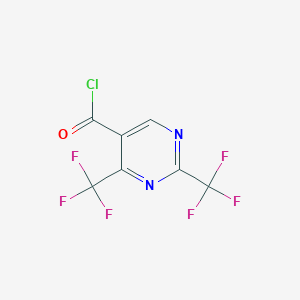

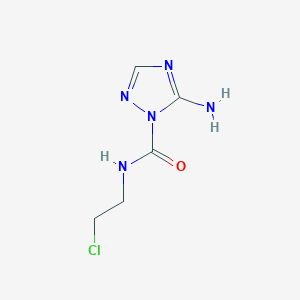
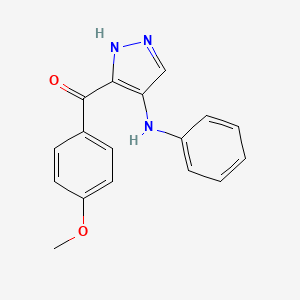
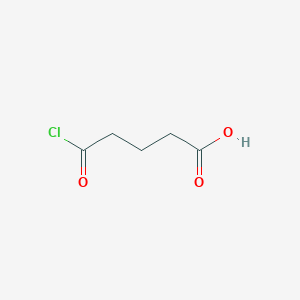

![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide](/img/structure/B13999253.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13999261.png)
